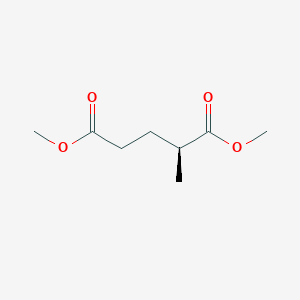

Dimethyl (S)-(+)-2-Methylglutarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKKRUNHAVNSFW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453378 | |

| Record name | Dimethyl (S)-(+)-2-Methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10171-92-3 | |

| Record name | Dimethyl (S)-(+)-2-Methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Dimethyl (S)-(+)-2-Methylglutarate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl (S)-(+)-2-Methylglutarate

Executive Summary

This compound is a chiral diester of significant interest as a stereochemically defined building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. Its utility is analogous to that of similar chiral synthons, such as dimethyl 2-methylsuccinate, which serves as a key intermediate in the manufacturing of various active pharmaceutical ingredients.[1][2] The precise control of stereochemistry at the C2 position is critical for eliciting the desired biological activity in target molecules. This guide provides a comprehensive overview of advanced asymmetric synthesis strategies for obtaining this enantiopure compound. It details a field-proven chiral pool synthesis and explores a modern biocatalytic approach. Furthermore, this document establishes a robust, multi-technique protocol for the complete characterization of this compound, ensuring the unambiguous confirmation of its structure, purity, and enantiomeric integrity. The methodologies are presented with a focus on the underlying scientific principles, providing researchers and drug development professionals with a practical and authoritative resource.

Introduction

The demand for enantiomerically pure compounds in drug development is driven by the fact that different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[3] this compound represents a valuable C6 chiral synthon, offering multiple functional group handles for further elaboration in complex synthetic pathways.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Chemical Name | Dimethyl (2S)-2-methylpentanedioate | [4] |

| Common Synonyms | (S)-(+)-2-Methylglutaric Acid Dimethyl Ester | [5][6] |

| CAS Number | 10171-92-3 | [5][6] |

| Molecular Formula | C₈H₁₄O₄ | [4][6] |

| Molecular Weight | 174.19 g/mol | [4][6] |

| Appearance | Clear, colorless oil (predicted) | |

| InChIKey | ZWKKRUNHAVNSFW-LURJTMIESA-N | [4][7] |

Significance in Research and Development

While this compound is broadly classified as a research chemical, its structural motifs are present in numerous biologically active molecules.[5] The achiral parent compound, dimethyl glutarate, is widely used as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[8][9] The introduction of a chiral center at the C2 position elevates the molecule's value, enabling its use in stereoselective syntheses where precise three-dimensional arrangement of atoms is paramount for biological function. Its application parallels that of other chiral building blocks used to construct drugs for treating conditions ranging from hyperlipidemia to cancer.[3]

Asymmetric Synthesis Strategies

The primary challenge in producing this compound lies in controlling the stereochemistry at the C2 position. Simply esterifying 2-methylglutaric acid would result in a racemic mixture, requiring a subsequent, often inefficient, resolution step. Therefore, asymmetric synthesis, which directly generates the desired enantiomer, is the preferred approach.[3]

Strategy 1: Chiral Pool Synthesis

This strategy leverages a readily available, enantiopure starting material from nature's "chiral pool." A robust pathway involves the oxidative cleavage of a stereochemically defined cyclopentene precursor.[10][11] The causality behind this choice is that the stereocenter is established early and carried through the synthesis, ensuring high enantiomeric purity in the final product.

This multi-step protocol is adapted from established literature procedures for synthesizing related chiral glutarates.[10]

-

Protection of the Alcohol: To a solution of (R)-3-(hydroxymethyl)cyclopentene in dichloromethane (CH₂Cl₂), add imidazole (1.5 equiv.) and cool to 0 °C. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) portion-wise and stir the reaction mixture at room temperature for 12 hours. Quench with water, extract with ether, dry the organic layer over MgSO₄, and concentrate in vacuo. Purify by silica gel chromatography to yield (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclopentene.

-

Oxidative Cleavage (Ozonolysis): Dissolve the silyl ether from the previous step in a 4:1 mixture of CH₂Cl₂ and methanol (MeOH) and cool to -78 °C. Bubble ozone (O₃) through the solution until a persistent blue color indicates excess ozone. Purge the solution with oxygen (O₂) for 20 minutes to remove excess ozone. Allow the reaction to warm to room temperature.

-

Esterification and Workup: Partition the reaction mixture between diethyl ether and water. Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers, dry over MgSO₄, filter, and concentrate. The resulting crude dialdehyde/acetal mixture is then subjected to further oxidation (e.g., using Jones reagent) followed by esterification with diazomethane or, more safely, with methanol under acidic catalysis (e.g., H₂SO₄) to yield the target molecule, Dimethyl (S)-(+)-2-((tert-butyldimethylsilyloxy)methyl)pentanedioate.

-

Deprotection and Final Product Formation: While the direct synthesis from this specific intermediate is not explicitly detailed, the logical final step would involve a fluoride-mediated deprotection of the TBDMS ether to yield a hydroxyl intermediate, which would then be further processed or utilized as is. For the target molecule of this guide, the synthesis would be adapted from a precursor that directly yields the methyl group at the C2 position. The described pathway from (R)-3-(hydroxymethyl)cyclopentene leads to a related hydroxymethylglutarate derivative.[10] A more direct chiral pool approach would start from a precursor already containing the C2 methyl group, such as (S)-citronellol, through a series of oxidative transformations.

Caption: Chiral pool synthesis workflow.

Strategy 2: Biocatalytic Asymmetric Reduction (Proposed)

Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods. Ene-reductases (ERs), in particular, are exceptional at catalyzing the stereoselective reduction of C=C double bonds.[1][2] This approach has been successfully used to synthesize the structurally similar Dimethyl (S)-2-methylsuccinate with high yield and excellent enantiomeric excess (ee).[1]

The proposed synthesis would involve the asymmetric reduction of a prochiral substrate, Dimethyl 2-methyleneglutarate.

-

Substrate: Dimethyl 2-methyleneglutarate

-

Biocatalyst: An appropriate ene-reductase (e.g., from Saccharomyces or Bacillus species) that exhibits selectivity for the (S)-enantiomer.[1]

-

Reaction: The enzyme, often in a whole-cell system or as a purified enzyme, would reduce the double bond using a cofactor like NADH or NADPH, which is continuously regenerated in situ (e.g., using a glucose/glucose dehydrogenase system).

-

Rationale: This method is highly attractive for industrial applications due to its mild reaction conditions (room temperature, aqueous media), high selectivity (often >99% ee), and reduced waste generation. The choice of enzyme is critical for controlling the stereochemical outcome.

Purification and Isolation

Following synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Elution: Load the prepared slurry onto the column and elute with the solvent system, collecting fractions.

-

Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a clear oil.

Comprehensive Characterization

A single analytical technique is insufficient to confirm the identity, purity, and stereochemistry of the final product. A multi-technique, orthogonal approach is required for a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the connectivity and electronic environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| 1.20 | d | 3H | CH ₃-CH | |

| 1.80-2.00 | m | 2H | CH-CH ₂-CH₂ | |

| 2.30-2.50 | m | 2H | CH₂-CH ₂-CO | |

| 2.70-2.90 | m | 1H | CH -CH₃ | |

| 3.67 | s | 3H | C(O)OCH ₃ | |

| 3.71 | s | 3H | C(O)OCH ₃ | |

| 17.0 | C H₃-CH | |||

| 29.0 | CH-C H₂-CH₂ | |||

| 34.0 | CH₂-C H₂-CO | |||

| 38.0 | C H-CH₃ | |||

| 51.8 | C(O)OC H₃ | |||

| 52.1 | C(O)OC H₃ | |||

| 172.5 | C (O)OCH₃ | |||

| 176.0 | C (O)OCH₃ | |||

| Note: Predicted values are based on spectral data for structurally similar compounds like dimethyl glutarate and dimethyl 2-methylsuccinate.[1][12] Actual shifts may vary. |

-

Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

-

Reference the spectra to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[13]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

| m/z | Interpretation |

| 174.09 | [M]⁺, Molecular Ion (if observed in EI) |

| 175.09 | [M+H]⁺, Protonated Molecule (ESI) |

| 143 | [M - OCH₃]⁺ |

| 115 | [M - COOCH₃]⁺ |

| 101 | [M - CH₂COOCH₃]⁺ |

| 74 | McLafferty rearrangement fragment [CH₃OC(O)CH=CH₂]⁺ |

| Note: Fragmentation is predicted based on standard ester behavior. |

-

Sample Prep: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like ethyl acetate.

-

GC Conditions: Use a gas chromatograph with a standard nonpolar column (e.g., DB-5ms). Inject 1 µL of the solution. Use a temperature program starting at 50°C and ramping to 250°C.[14]

-

MS Conditions: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. It physically separates the (S) and (R) enantiomers.

-

System: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column is highly effective (e.g., CHIRALPAK® series).[15][16]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common choice for normal-phase chiral separations. The exact ratio must be optimized to achieve baseline separation.[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

-

Analysis: Inject a small amount of the synthesized (S)-enantiomer and a racemic standard (if available). The ee is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950-2850 | C-H (sp³) stretch |

| ~1735 | C=O (ester) stretch (strong) |

| ~1250-1100 | C-O (ester) stretch |

Data Triangulation for Quality Assurance

The trustworthiness of the final compound relies on the collective, non-conflicting evidence from all characterization techniques. This orthogonal approach ensures a validated result.

Caption: Orthogonal characterization workflow.

Conclusion

This technical guide has outlined robust and scientifically-grounded strategies for the synthesis and comprehensive characterization of this compound. By employing either a chiral pool synthesis or a modern biocatalytic approach, researchers can access this valuable enantiopure building block with high fidelity. The detailed characterization workflow, integrating NMR, MS, Chiral HPLC, and IR spectroscopy, provides a self-validating system to rigorously confirm the identity, purity, and stereochemical integrity of the final compound. Adherence to these protocols will empower researchers and drug development professionals to confidently utilize this compound in their advanced synthetic programs.

References

-

Pharmaffiliates. This compound. [Link]

-

J R Hess Company, Inc. Dimethyl Glutarate (ESS 160). [Link]

-

Silver Fern Chemical, Inc. Dimethyl Glutarate Supplier | 1119-40-0. [Link]

-

Occupational Safety and Health Administration (OSHA). Dimethyl glutarate. [Link]

-

PubChem. This compound. [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0244293). [Link]

- Google Patents. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester.

-

Bartley, D. M., & Coward, J. K. (2005). Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization-Elimination Rearrangement. The Journal of organic chemistry, 71(1), 372–374. [Link]

-

Ni, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 27(19), 6653. [Link]

-

ResearchGate. Chiral HPLC profiles for the separation of menthyl ester diastereomers.... [Link]

-

Al-Garadi, W., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 15(7), 831. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

ResearchGate. Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization−Elimination Rearrangement. [Link]

-

ResearchGate. (PDF) Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H14O4 | CID 11052138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. (S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER(10171-92-3) 1H NMR [m.chemicalbook.com]

- 8. Dimethyl Glutarate Supplier | 1119-40-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 9. Dimethyl Glutarate | 1119-40-0 [chemicalbook.com]

- 10. Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dimethyl Glutarate synthesis - chemicalbook [chemicalbook.com]

- 13. kgroup.du.edu [kgroup.du.edu]

- 14. osha.gov [osha.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

An In-Depth Technical Guide to Dimethyl (S)-(+)-2-Methylglutarate: A Chiral Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of Dimethyl (S)-(+)-2-Methylglutarate, a valuable chiral intermediate for researchers, chemists, and professionals in drug development and fine chemical synthesis. Moving beyond a simple data sheet, this document elucidates the compound's core properties, offers insights into its stereoselective synthesis, and discusses its application as a strategic building block in the construction of complex molecular architectures.

Core Compound Identity and Significance

This compound (CAS: 10171-92-3) is the dimethyl ester of (S)-2-methylglutaric acid.[1][2] Its structural significance lies in the chiral center at the C2 position, which presents a specific three-dimensional arrangement ((S)-configuration). This defined stereochemistry makes it a sought-after starting material in asymmetric synthesis, where the precise control of chirality is critical to the biological activity and safety of the final target molecule, particularly in the pharmaceutical industry.[3]

As a C6-dicarboxylic acid derivative, it provides a versatile scaffold that can be elaborated through reactions at its two ester functionalities or the alpha-position, enabling the synthesis of a wide range of chiral lactams, diols, and other complex intermediates.

Physicochemical and Spectroscopic Profile

The physical properties of a compound are critical for its handling, reaction setup, and purification. The key properties of this compound are summarized below.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 10171-92-3 | [1][4] |

| Molecular Formula | C₈H₁₄O₄ | [1][4] |

| Molecular Weight | 174.19 g/mol | [1][4] |

| IUPAC Name | dimethyl (2S)-2-methylpentanedioate | [4] |

| Synonyms | (S)-(+)-2-Methylglutaric Acid Dimethyl Ester | [1][2] |

| Appearance | Colorless Oil (presumed) | [3] |

| Density | 1.09 g/mL at 25 °C | [5] |

| Boiling Point | 96 - 103 °C at 20 hPa | [5] |

| Purity | Typically ≥97% (by GC) | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the material. While specific spectra for this exact compound are proprietary, its structure allows for a reliable prediction of its key spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The methyl group at the chiral center (C2) would appear as a doublet. The two methoxy groups of the esters would each present as sharp singlets. The protons on the glutarate backbone (C3 and C4) would exhibit more complex splitting patterns (multiplets) due to their diastereotopic nature and coupling to adjacent protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show eight distinct signals, one for each unique carbon atom in the molecule. The two carbonyl carbons of the ester groups would appear furthest downfield, followed by the signals for the methoxy carbons, the chiral C2 carbon, the backbone methylene carbons, and finally the methyl group carbon at the most upfield position.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M+) corresponding to the molecular weight (174.19). Common fragmentation patterns for esters, such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃), would also be expected.

Authoritative spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound are cataloged and available for reference through specialized chemical databases.

Stereoselective Synthesis: A Methodological Insight

The following protocol, adapted from their work on a C2-substituted glutarate, demonstrates a common approach involving the oxidative cleavage of a chiral cyclic precursor. This methodology serves as an excellent model for understanding the logic behind constructing such chiral building blocks.

Illustrative Protocol: Synthesis of a Chiral Dimethyl Glutarate Analogue

This protocol describes the synthesis of (R)‐2‐(tert‐Butyldimethylsilyloxymethyl)pentanedioic Acid Dimethyl Ester, which shares the core chiral glutarate structure. The key strategic step is the ozonolysis of a cyclopentene ring, which cleaves the double bond to form the two carboxylic acid functionalities of the glutarate backbone while preserving the stereocenter.

dot

Caption: Workflow for the synthesis of a chiral glutarate analogue.

Step-by-Step Methodology:

-

Protection of the Hydroxyl Group: The starting chiral alcohol, (3R)‐3‐(hydroxymethyl)cyclopentene, is protected as a silyl ether. This is a crucial step to prevent the alcohol from interfering with the subsequent oxidation reaction. To a solution of the alcohol and tert-Butyldimethylsilyl chloride (TBDMSCl) in anhydrous DMF, imidazole is added. The reaction is stirred for 24 hours at room temperature. The silyl ether product is then isolated via extraction.[4]

-

Rationale (Expertise): The TBDMS group is chosen for its stability under the planned oxidative conditions and its relative ease of removal later if needed. Imidazole acts as a base to activate the alcohol and trap the HCl byproduct.

-

-

Oxidative Cleavage by Ozonolysis: The protected cyclopentene derivative is dissolved in a mixture of methanol and dichloromethane and cooled to -78 °C. Ozone gas is bubbled through the solution until a persistent blue color indicates a slight excess of ozone. The excess ozone is then purged with oxygen or nitrogen gas.[4]

-

Rationale (Trustworthiness): Ozonolysis is a reliable and high-yielding method for cleaving carbon-carbon double bonds to form carbonyl compounds. Performing the reaction at low temperature (-78 °C) is critical to control the reaction and prevent over-oxidation or unwanted side reactions.

-

-

Reductive Workup: Following ozonolysis, a reductive workup is performed by adding dimethyl sulfide (Me₂S). The reaction is allowed to warm to room temperature. This step reduces the intermediate ozonide to the desired carboxylic acids without forming peroxides, ensuring a safe and clean conversion.[4]

-

Rationale (Expertise): A reductive workup is preferred over an oxidative one (using hydrogen peroxide) to directly yield the aldehyde or ketone, which in this case tautomerizes and is oxidized to the carboxylic acid level by the solvent system. Dimethyl sulfide is a common and effective reagent for this purpose.

-

-

Esterification: The resulting crude dicarboxylic acid is often difficult to purify directly. Therefore, it is converted to its more stable and easily purified dimethyl ester. An ethereal solution of diazomethane is added to the crude acid at 0 °C until a yellow color persists. The solvent is then removed under reduced pressure.[4]

-

Rationale (Trustworthiness): Diazomethane provides a rapid, clean, and quantitative conversion of carboxylic acids to methyl esters at low temperatures, avoiding harsh acidic or basic conditions that could risk racemization of the nearby chiral center. Note: Diazomethane is highly toxic and explosive, requiring specialized handling by trained personnel.

-

-

Purification: The final product, the chiral dimethyl glutarate analogue, is purified by silica gel column chromatography to yield the pure compound.[4]

Applications in Asymmetric Synthesis

This compound is classified as a "useful research chemical" and is supplied as a pharmaceutical reference standard, indicating its primary role as a chiral building block for creating more complex, high-value molecules.[2][3] Its bifunctional nature (two ester groups) and defined stereocenter make it an ideal starting point for synthesizing enantiomerically pure compounds.

While specific, large-scale applications in blockbuster drugs are often proprietary, its utility can be understood through its application in the synthesis of chiral ligands and intermediates. For example, chiral glutarates are precursors to valuable 2-substituted 1,5-diols or piperidines, which are common structural motifs in natural products and pharmaceuticals.

dot

Caption: Potential synthetic transformations of the title compound.

One of the key potential applications is in the synthesis of β-substituted GABA (γ-aminobutyric acid) derivatives. Many neurological drugs, such as Pregabalin and Baclofen, are β-substituted GABA analogues where the stereochemistry is critical for efficacy. The (S)-2-methylglutarate scaffold provides the correct carbon backbone and stereocenter to access these types of targets after further chemical manipulation.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[3]

-

Stability: The compound is chemically stable under standard ambient conditions (room temperature).[5] It is an ester and will be hydrolyzed by strong acids and bases.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Some suppliers recommend refrigerated storage (2-8°C).[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Toxicology: The toxicological properties have not been exhaustively investigated.[5] However, the related compound, dimethyl glutarate, is known to be a skin, eye, and mucous membrane irritant. Assume this compound has similar properties and handle accordingly.

This product is intended for research use only and is not for diagnostic or therapeutic use.[1]

Conclusion

This compound stands out as a specialized yet highly valuable chiral building block. Its utility is not in its direct application but in the potential it unlocks for stereoselective synthesis. For the medicinal chemist or the process development scientist, it represents a reliable starting point for constructing the chiral cores of complex pharmaceutical targets. A thorough understanding of its properties, handling requirements, and the logic behind its synthesis allows researchers to effectively integrate this versatile intermediate into their synthetic strategies, accelerating the development of next-generation chemical entities.

References

-

AA Blocks. (2019, November 15). Palladium(II)-Initiated Catellani-Type Reactions. Available at: [Link]

-

Coward, J. K., et al. (2006). Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement. The Journal of Organic Chemistry, 71(1), 372–374. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

- Google Patents. (2019). A method of synthesis 2- methylglutaric acid dimethyl ester.

-

PubChem. Dimethyl glutarate. Available at: [Link]

-

Organic Syntheses. β,β-DIMETHYLGLUTARIC ACID. Available at: [Link]

-

FAQ-Chemical. Preparation method of Dimethyl Glutarate and its application in organic synthesis. Available at: [Link]

-

NIST. 2,2-Dimethylglutaric acid. Available at: [Link]

-

OSHA. Dimethyl glutarate. Available at: [Link]

-

MDPI. (2020). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Available at: [Link]

-

MDPI. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. Available at: [Link]

-

The Royal Society of Chemistry. (2020). Multigram-Scale Flow Synthesis of the Chiral Key Intermediate of (–)-Paroxetine. Available at: [Link]

-

Oakwood Chemical. This compound, min 97% (GC), 1 gram. Available at: [Link]

-

MDPI. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules. Available at: [Link]

-

ResearchGate. (2000). A Novel Chiral Base Mediated Glutarimide Desymmetrization: Application to the Asymmetric Synthesis of (-)Paroxetine. Available at: [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of alpha-methyl 2-methyleneglutarate via a novel lactonization-elimination rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Dimethyl (S)-(+)-2-Methylglutarate

This guide provides an in-depth analysis of the spectroscopic data for Dimethyl (S)-(+)-2-Methylglutarate, a chiral ester of significant interest in synthetic chemistry and drug development. The following sections detail the experimental and theoretical basis for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecule's structure and stereochemistry. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical techniques used to characterize such molecules.

Introduction to this compound

This compound (CAS 10171-92-3) is a diester with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol .[1] Its structure, featuring a chiral center at the second carbon, makes stereospecific characterization crucial. The molecule's chemical properties and potential biological activities are intrinsically linked to its three-dimensional arrangement. Therefore, a multi-faceted spectroscopic approach is essential for unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to elucidate the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrument Setup: The spectra are acquired on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is particularly useful for resolving complex multiplets.

-

¹H NMR Acquisition: Standard acquisition parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -CH₃ (at C2) | 1.181 | d | 3H | 7.0 |

| -CH₂- (at C3) | 1.787, 1.971 | m | 2H | |

| -CH₂- (at C4) | 2.35 | m | 2H | |

| -CH- (at C2) | 2.509 | m | 1H | |

| -OCH₃ (ester) | 3.674 | s | 3H | |

| -OCH₃ (ester) | 3.682 | s | 3H |

Data sourced from ChemicalBook.[2]

Interpretation:

-

The doublet at 1.181 ppm corresponds to the methyl group attached to the chiral center (C2). It is split by the single proton on C2.

-

The two distinct signals for the methoxy protons at 3.674 and 3.682 ppm arise from the two ester groups. Their slightly different chemical environments are due to the chiral center.

-

The complex multiplets between 1.787 and 2.509 ppm represent the diastereotopic protons of the two methylene groups (-CH₂-) and the methine proton (-CH-). The complexity arises from both geminal and vicinal coupling.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environment.

| Assignment | Chemical Shift (δ) ppm |

| -CH₃ (at C2) | 16.8 |

| -CH₂- (at C3) | 29.5 |

| -CH₂- (at C4) | 30.1 |

| -CH- (at C2) | 38.9 |

| -OCH₃ (ester) | 51.5 |

| -OCH₃ (ester) | 51.6 |

| C=O (ester) | 173.1 |

| C=O (ester) | 176.4 |

Note: The provided search results did not contain a complete, explicitly assigned ¹³C NMR spectrum for this compound. The table above is a representative interpretation based on typical chemical shifts for similar functional groups and data for related compounds.[3][4]

Interpretation:

-

The upfield signals (16.8 - 38.9 ppm) correspond to the sp³ hybridized carbons of the alkyl chain.

-

The signals around 51.5-51.6 ppm are characteristic of the methoxy carbons of the ester groups.

-

The downfield signals at 173.1 and 176.4 ppm are indicative of the carbonyl carbons of the two ester functional groups. The different chemical shifts for the two carbonyls and two methoxy groups are a consequence of the molecule's asymmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in this compound.

Methodology:

-

Sample Preparation: A thin liquid film of the neat compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and placed in a solution cell.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

While a specific experimental IR spectrum for this compound was not found in the initial search, the expected characteristic absorption bands can be predicted based on the functional groups present and data from similar molecules like Dimethyl Glutarate.[5][6]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1750-1735 | C=O stretch | Ester |

| 1250-1150 | C-O stretch | Ester |

Interpretation:

-

The most prominent feature in the IR spectrum is expected to be a strong, sharp absorption band in the 1750-1735 cm⁻¹ region , which is characteristic of the carbonyl (C=O) stretching vibration of the ester groups.

-

The presence of aliphatic C-H bonds will be confirmed by absorption bands in the 2950-2850 cm⁻¹ range .

-

A strong band in the 1250-1150 cm⁻¹ region corresponding to the C-O stretching of the ester linkage is also anticipated.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, which results in extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are typically used to observe the molecular ion with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS Data and Interpretation

Based on the molecular formula C₈H₁₄O₄, the exact mass is 174.0892 g/mol .[1] The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.

Predicted Fragmentation Pattern (Electron Ionization): Under EI conditions, the molecular ion is expected to undergo fragmentation. Key predicted fragments for this compound include:

-

Loss of a methoxy group (-OCH₃): m/z = 143

-

Loss of a methoxycarbonyl group (-COOCH₃): m/z = 115

-

McLafferty rearrangement: This can lead to various fragments depending on which carbonyl is involved.

The Human Metabolome Database provides a predicted GC-MS spectrum which can be used as a reference.[7]

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: 2D Structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of a chiral center. IR spectroscopy identifies the key ester functional groups, while mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation. Together, these techniques offer a robust and reliable method for the characterization of this and other similar chiral molecules in a research and development setting.

References

-

Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0244293). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052138, this compound. Retrieved from [Link]

-

NIST. (n.d.). Pentanedioic acid, dimethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052138, this compound. Retrieved from [Link]

Sources

- 1. This compound | C8H14O4 | CID 11052138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER(10171-92-3) 1H NMR [m.chemicalbook.com]

- 3. Dimethyl Glutarate(1119-40-0) 13C NMR [m.chemicalbook.com]

- 4. (S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER(10171-92-3) 13C NMR spectrum [chemicalbook.com]

- 5. Dimethyl Glutarate(1119-40-0) IR Spectrum [chemicalbook.com]

- 6. Pentanedioic acid, dimethyl ester [webbook.nist.gov]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0244293) [hmdb.ca]

The Cornerstone of Chirality: A Technical Guide to Dimethyl (S)-(+)-2-Methylglutarate in Asymmetric Synthesis

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. The concept of chirality, where a molecule and its mirror image are non-superimposable, is central to the interaction between a drug and its biological target. Living systems are themselves chiral, composed of proteins and nucleic acids that exhibit a profound stereoselectivity. Consequently, the physiological effects of two enantiomers of a chiral drug can differ dramatically, with one providing the desired therapeutic effect while the other may be inactive or, in some cases, toxic.

This reality has led to a paradigm shift in drug development, with a strong emphasis on the synthesis of single-enantiomer pharmaceuticals. Chiral building blocks, enantiomerically pure compounds that serve as starting materials, are the lynchpins in the efficient construction of these complex molecules. They provide a strategic advantage, allowing for the introduction of a defined stereocenter early in a synthetic sequence, which is then carried through to the final active pharmaceutical ingredient (API).

This guide focuses on one such invaluable chiral building block: Dimethyl (S)-(+)-2-Methylglutarate . Through a detailed exploration of its synthesis, properties, and applications, we will illuminate its role as a versatile tool for the modern organic chemist, particularly in the realm of pharmaceutical and natural product synthesis.

Physicochemical Properties and Spectroscopic Data

This compound is a diester with a single stereocenter at the C2 position. Its physical and spectroscopic properties are essential for its identification and characterization in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | dimethyl (2S)-2-methylpentanedioate | [PubChem][1] |

| CAS Number | 10171-92-3 | [PubChem][1] |

| Molecular Formula | C₈H₁₄O₄ | [PubChem][1] |

| Molecular Weight | 174.19 g/mol | [PubChem][1] |

Spectroscopic Data:

-

¹³C NMR Spectrum: The ¹³C NMR spectrum is a critical tool for confirming the carbon framework of the molecule. The spectrum for this compound is available from chemical databases.[2]

Enantioselective Synthesis of this compound

A Case Study in Asymmetric Biocatalysis: Enzymatic Reduction for the Synthesis of a Chiral Diester

The asymmetric reduction of a prochiral precursor using an ene-reductase is a highly effective method for establishing a stereocenter with excellent enantioselectivity. This approach is exemplified in the synthesis of Dimethyl (S)-2-methylsuccinate.

Conceptual Workflow for Enzymatic Asymmetric Synthesis:

Caption: Conceptual workflow for the enzymatic synthesis of a chiral diester.

Detailed Experimental Protocol (Adapted from the Synthesis of Dimethyl (S)-2-methylsuccinate):

-

Step 1: Reaction Setup: To a conical flask, add the prochiral substrate (e.g., dimethyl mesaconate), NADP⁺, a cofactor regeneration system (e.g., sodium formate and Lactobacillus brevis formate dehydrogenase - LbFDH), and wet cells of the chosen ene-reductase (e.g., Saccharomyces eubayanus ene-reductase - SeER) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Step 2: Reaction Execution: The reaction mixture is shaken at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 14-27 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) and gas chromatography (GC). The pH of the reaction mixture may need to be periodically adjusted.

-

Step 3: Workup and Purification: Upon completion, the reaction is quenched (e.g., with 1 M HCl). The aqueous mixture is then extracted with an organic solvent (e.g., a mixture of petroleum ether and ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Step 4: Characterization: The final product is purified by silica gel chromatography and characterized by ¹H NMR, ¹³C NMR, and its optical rotation is measured to determine the enantiomeric excess (ee).

Causality Behind Experimental Choices:

-

Ene-Reductase Selection: The choice of enzyme is critical as it dictates the stereochemical outcome and substrate tolerance. Different ene-reductases will exhibit varying selectivity for the (R) or (S) enantiomer.

-

Cofactor Regeneration: Ene-reductases require a hydride source, typically NADPH or NADH. A cofactor regeneration system is employed to continuously replenish the consumed cofactor, making the process more cost-effective and efficient.

-

pH and Temperature Control: Enzymatic reactions are highly sensitive to pH and temperature. Maintaining optimal conditions is crucial for enzyme activity and stability.

-

Solvent System: The choice of solvent in the workup and purification steps is based on the polarity and solubility of the product and impurities.

This compound as a Chiral Building Block in Total Synthesis

The true value of a chiral building block is demonstrated in its application to the synthesis of complex, high-value molecules. While specific examples of total syntheses starting from this compound are not prevalent in the readily accessible literature, its structural motif suggests its potential utility in the synthesis of various natural products and pharmaceuticals. For instance, the 2-methylglutarate core is a substructure in several biologically active compounds.

A hypothetical synthetic application could involve the selective reduction of one of the ester functionalities, followed by further elaboration of the resulting primary alcohol and the remaining ester. The stereocenter at the C2 position would serve to direct the stereochemical outcome of subsequent reactions, a common strategy in asymmetric synthesis.

Hypothetical Synthetic Elaboration:

Caption: Hypothetical synthetic pathway utilizing this compound.

Conclusion and Future Outlook

This compound represents a valuable, yet perhaps underutilized, chiral building block in the arsenal of the synthetic organic chemist. Its straightforward structure, containing a single, well-defined stereocenter and two versatile ester functionalities, makes it an attractive starting material for the synthesis of a variety of complex molecules. While detailed, published applications in total synthesis are not widespread, the principles of asymmetric synthesis and the successful application of analogous chiral building blocks strongly suggest its potential.

Future research in this area could focus on the development of highly efficient and scalable enantioselective syntheses of this compound, as well as the exploration of its utility in the synthesis of novel pharmaceuticals and natural products. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral building blocks like this compound is set to increase.

References

-

(S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER(10171-92-3) 13C NMR. ChemicalBook. [2]

-

PubChem Compound Summary for CID 11052138, this compound. National Center for Biotechnology Information. [1]

Sources

An In-depth Technical Guide to the Enantioselective Synthesis of Dimethyl (S)-(+)-2-Methylglutarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (S)-(+)-2-methylglutarate is a valuable chiral building block, or chiron, essential in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex natural products. Its stereochemically defined methyl-substituted carbon center makes it a critical precursor where precise stereocontrol is paramount for biological efficacy and safety. This guide provides a detailed examination of the principal methodologies for the enantioselective synthesis of this target molecule. We will explore three field-proven strategies: Asymmetric Hydrogenation of a prochiral olefin, Enzymatic Kinetic Resolution of a racemic mixture, and Chiral Pool Synthesis leveraging a naturally occurring terpene. Each section explains the core scientific principles, provides detailed experimental protocols derived from authoritative literature, and presents comparative data to inform methodological choices in a research and development setting.

Strategy 1: Asymmetric Hydrogenation of Dimethyl 2-Methyleneglutarate

Asymmetric hydrogenation is a premier industrial strategy for establishing stereocenters with high fidelity and efficiency. This approach involves the reduction of a prochiral alkene, dimethyl 2-methyleneglutarate, using molecular hydrogen in the presence of a chiral transition metal catalyst. The catalyst, typically a complex of Ruthenium or Rhodium with a chiral phosphine ligand like BINAP, creates a chiral environment that directs the addition of hydrogen across the double bond to favor the formation of one enantiomer over the other.

Scientific Principle & Rationale

The success of this method hinges on the formation of a catalyst-substrate complex where steric and electronic interactions favor one diastereomeric transition state. For substrates like α,β-unsaturated esters, Ruthenium(II)-BINAP complexes are exceptionally effective.[1][2] The mechanism, distinct from Rhodium(I) systems, involves a Ru-monohydride species that coordinates to the olefin.[2] The stereochemical outcome is dictated by the precise geometry of this intermediate, which is controlled by the C2-symmetric BINAP ligand. Using (S)-BINAP directs the hydrogenation to the Re-face of the alkene, yielding the desired (S)-enantiomer. This method is highly attractive due to its high atom economy, excellent enantioselectivity, and the generation of a pure product without the need for resolving agents.

Visualization: Catalytic Cycle

Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.

Data Summary: Asymmetric Hydrogenation of Itaconate Analogs

The asymmetric hydrogenation of dimethyl 2-methyleneglutarate is analogous to that of dimethyl itaconate, a well-studied substrate. The data below from related systems illustrates the effectiveness of this approach.[3]

| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | ee (%) | Ref |

| Ru(OAc)₂/(S)-BINAP | Dimethyl Itaconate | Methanol | 4 | 50 | >98 | [3] |

| Rh(COD)₂BF₄/(R)-TangPhos | Itaconic Acid | Methanol | 10 | 25 | 99 | [4] |

| Ru₂Cl₄((S)-BINAP)₂(NEt₃) | Geraniol | Ethanol/DCM | 40 | 24 | 93 | [5] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the asymmetric hydrogenation of structurally similar substrates like dimethyl itaconate.[3]

-

Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ru(COD)Cl₂]n (1 mol%) and (S)-BINAP (1.1 mol%). Anhydrous, degassed toluene is added, and the mixture is stirred at 135°C for 4 hours. The solvent is removed under vacuum. To the resulting solid, sodium acetate (2.5 mol%) and degassed methanol are added, and the mixture is stirred at 60°C for 1 hour to generate the active Ru(OAc)₂[(S)-BINAP] catalyst in situ.

-

Hydrogenation Reaction: The catalyst solution is cooled to room temperature. Dimethyl 2-methyleneglutarate (1.0 equivalent), synthesized via known methods, is added as a solution in degassed methanol.

-

Execution: The Schlenk flask is placed in a stainless-steel autoclave. The autoclave is sealed, purged three times with H₂ gas, and then pressurized to 4-10 atm.

-

Reaction Monitoring: The reaction is stirred at 50°C for 12-24 hours. Progress can be monitored by taking aliquots (under inert atmosphere) and analyzing via GC or ¹H NMR for the disappearance of olefinic protons.

-

Work-up and Purification: Upon completion, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield this compound as a colorless oil.

-

Characterization: The product's identity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral GC or HPLC analysis.

Strategy 2: Enzymatic Kinetic Resolution

Enzymatic methods offer unparalleled selectivity under mild, environmentally benign conditions. Kinetic resolution is a powerful technique that exploits the ability of an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

Scientific Principle & Rationale

This strategy begins with racemic dimethyl 2-methylglutarate. A hydrolase enzyme, such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435), is introduced in an aqueous buffer system. The enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer—in this case, the (R)-ester—to its corresponding mono-acid.[6][7] The (S)-ester does not fit the active site as well and remains largely unreacted. The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining (S)-ester. The key advantages are the mild reaction conditions (room temperature, neutral pH) and the extremely high enantioselectivity often achieved (E-value > 200).[6]

Visualization: Experimental Workflow

Caption: Workflow for the enzymatic kinetic resolution of a diester.

Data Summary: Lipase-Catalyzed Resolutions

The following table shows typical results for lipase-catalyzed kinetic resolutions of various esters, demonstrating the high selectivity achievable.

| Enzyme | Substrate | Method | ee (Product) | ee (Substrate) | Ref |

| P. fluorescens Lipase | Aryloxy-propan-2-yl acetate | Hydrolysis | >99% | >99% | [6] |

| Novozym 435 (CAL-B) | Racemic Diol | Acetylation | 98% | - | [7] |

| T. lanuginosus Lipase | Cyclic trans-1,2-diol | Transesterification | 95% | >99% | [8] |

Detailed Experimental Protocol

This protocol is based on established procedures for the hydrolytic kinetic resolution of esters using lipases.[6][7]

-

Reaction Setup: To a round-bottom flask, add racemic dimethyl 2-methylglutarate (1.0 g, 5.74 mmol) and a phosphate buffer solution (50 mL, 0.1 M, pH 7.0). An organic co-solvent such as acetonitrile (10 mL, 20% v/v) can be added to improve substrate solubility.

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) (100-200 mg, 10-20% w/w of substrate).

-

Incubation: Stir the suspension at 30°C and monitor the reaction progress by chiral GC. The goal is to stop the reaction as it approaches 50% conversion (typically 24-48 hours).

-

Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused). Transfer the filtrate to a separatory funnel.

-

Extraction and Separation: Extract the mixture with ethyl acetate (3 x 30 mL). The combined organic layers contain the unreacted (S)-ester. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) to remove the acidic (R)-product, followed by a brine wash (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting oil via flash column chromatography to yield pure this compound.

-

Characterization: Confirm structure by NMR and MS. Determine enantiomeric excess by chiral GC or HPLC, comparing the retention times to the racemic starting material.

Strategy 3: Chiral Pool Synthesis from (S)-(-)-Citronellol

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[9][10] (S)-(-)-Citronellol, a natural terpene, possesses the required (S)-stereocenter at the C3 position, which can be preserved through a sequence of chemical transformations to become the C2 position of the target glutarate.

Scientific Principle & Rationale

The core of this strategy is the oxidative cleavage of the C=C double bond in a citronellol derivative. The synthesis begins with the protection of the primary alcohol to prevent its oxidation in subsequent steps. The key transformation is the cleavage of the terminal double bond to generate a carboxylic acid. This can be achieved in a single step via ozonolysis followed by an oxidative workup, or in two steps involving dihydroxylation followed by oxidative cleavage with an agent like sodium periodate (NaIO₄).[11] The final steps involve deprotection of the alcohol, oxidation to the second carboxylic acid, and diesterification to yield the target molecule. This route is powerful because the stereochemistry is set from the start by nature, avoiding the need for an asymmetric induction step.

Visualization: Synthetic Pathway

Caption: A plausible synthetic route from (S)-citronellol.

Detailed Experimental Protocol

This protocol outlines a plausible sequence based on standard organic transformations and principles of oxidative cleavage.[11][12]

-

Protection of Alcohol: Dissolve (S)-(-)-Citronellol (1.0 eq) in anhydrous dichloromethane (DCM). Add imidazole (1.5 eq) and cool the solution to 0°C. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, dry over Na₂SO₄, and purify by chromatography to obtain TBDMS-protected citronellol.

-

Oxidative Cleavage (Ozonolysis): Dissolve the protected citronellol in DCM and cool to -78°C. Bubble ozone (O₃) through the solution until a persistent blue color indicates excess ozone. Purge the solution with nitrogen gas to remove excess O₃. Add hydrogen peroxide (30% aq. solution) and allow the mixture to warm to room temperature, stirring vigorously overnight for oxidative workup. Extract the desired acid, dry, and concentrate.

-

Deprotection: Dissolve the crude acid from the previous step in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq). Stir at room temperature for 2 hours until TLC indicates complete removal of the TBDMS group. Perform an aqueous workup and extract the hydroxy-acid.

-

Oxidation of Alcohol: Dissolve the crude hydroxy-acid in acetone and cool to 0°C. Add Jones reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color remains. Stir for 1 hour, then quench with isopropanol. Perform an aqueous workup and extract the resulting diacid.

-

Diesterification (Fischer): Reflux the crude diacid in excess methanol with a catalytic amount of concentrated sulfuric acid for 8-12 hours. Cool, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by flash column chromatography or distillation to afford the final product, this compound.

Conclusion and Outlook

This guide has detailed three robust and distinct strategies for the enantioselective synthesis of this compound.

-

Asymmetric Hydrogenation is arguably the most elegant and scalable approach, offering high yields and exceptional enantioselectivity directly from a prochiral precursor. It is often the preferred method in industrial settings.

-

Enzymatic Kinetic Resolution provides an excellent "green chemistry" alternative, operating under mild conditions with high selectivity. Its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, though the resolving agent (water) is inexpensive and the enzyme can often be recycled.

-

Chiral Pool Synthesis is a classic and reliable strategy that leverages nature's stereochemical precision. While it can be longer and involve more steps (protection/deprotection, multiple redox reactions), it is a dependable route when the starting material is readily available.

The choice of method depends on project-specific factors, including scale, cost of catalyst vs. enzyme, availability of starting materials, and the desired level of process optimization. Each of these routes represents a cornerstone of modern asymmetric synthesis and provides a viable pathway for obtaining this critical chiral building block.

References

-

Mesa, J. A., et al. (2017). Role of the Nozaki–Hiyama–Takai–Kishi Reaction in the Synthesis of Natural Products. Chemical Reviews, 117(15), 9831–9905. [Link]

-

Oono, M., et al. (2018). Lipase-Palladium Co-Catalyzed Dynamic Kinetic Resolution of Racemic Allylic Esters. Angewandte Chemie International Edition, 57(34), 10989-10993. [Link]

-

Asymmetric Synthesis. (n.d.). University of York, Department of Chemistry. [Link]

-

Szolcsányi, P. (2015). Asymmetric Hydrogenation. From the collection of prof. Peter Szolcsanyi. [Link]

-

Chiral Pool. (2023). In Wikipedia. [Link]

-

Zhang, X., et al. (2003). Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. Organic Letters, 5(2), 205–207. [Link]

-

de Sousa, J. S., et al. (2018). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 23(12), 3128. [Link]

-

Aymes-Chodur, C., et al. (2025). Chemoenzymatic oxidation of citronellol and geraniol: Synthesis and antibacterial activity assessment. Colloids and Surfaces B: Biointerfaces, 247, 114723. [Link]

-

Šmidrkal, J., et al. (2020). Selective Oxidation of Citronellol over Titanosilicate Catalysts. Catalysts, 10(11), 1298. [Link]

-

Bayardon, J., et al. (2008). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry, 10(4), 432-441. [Link]

-

Takaya, H., et al. (1990). Asymmetric hydrogenation of allylic alcohols using BINAP-ruthenium(II) complexes. Organic Syntheses, 67, 20. [Link]

-

Basheer, A., et al. (2019). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link]

-

Martin, A., et al. (2008). Oxidation of Citronellal to Citronellic Acid by Molecular Oxygen Using Supported Gold Catalysts. ResearchGate. [Link]

-

Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750–7756. [Link]

-

Szymańska, K., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. International Journal of Molecular Sciences, 23(14), 7673. [Link]

-

Itoh, A., et al. (2012). Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone. Synlett, 23(13), 2059-2062. [Link]

-

Day, J. N. E., & Thorpe, J. F. (1920). β-METHYLGLUTARIC ACID. Organic Syntheses, 1, 35. [Link]

-

Park, J. H., et al. (2006). Reaction Characteristics of Immobilized Ru-BINAP Catalysts in Asymmetric Hydrogenation of Dimethyl itaconate. ResearchGate. [Link]

-

Guedes da Silva, M. F. C., et al. (2020). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Molecules, 25(23), 5671. [Link]

-

Ashby, M. T., & Halpern, J. (1991). Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate. Journal of the American Chemical Society, 113(2), 589–594. [Link]

Sources

- 1. ethz.ch [ethz.ch]

- 2. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of the Nozaki-Hiyama-Takai-Kishi Reaction in the Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis [mdpi.com]

- 12. researchgate.net [researchgate.net]

"Dimethyl (S)-(+)-2-Methylglutarate" CAS number 10171-92-3 properties

An In-Depth Technical Guide to Dimethyl (S)-(+)-2-Methylglutarate

Introduction

This compound, identified by the CAS number 10171-92-3, is a chiral ester of significant interest within the scientific community. As a specialized research chemical, it serves as a valuable building block in asymmetric synthesis and for the development of novel chemical entities.[1] Its stereospecific nature, conferred by the (S)-configuration at the second carbon, makes it a precise tool for researchers in fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive overview of its properties, synthesis considerations, applications, and safety protocols, tailored for professionals in research and drug development.

Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The properties of this compound are summarized below, providing a foundational understanding of its identity and physical nature.

| Property | Value | Reference |

| CAS Number | 10171-92-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄O₄ | [2][3][5] |

| Molecular Weight | 174.19 g/mol | [2][3][5] |

| IUPAC Name | dimethyl (2S)-2-methylpentanedioate | [5] |

| Synonyms | (S)-(+)-2-Methylglutaric Acid Dimethyl Ester | [1][2][3] |

| Appearance | Not explicitly stated, but related diesters are clear, colorless liquids. | [6][7] |

| Boiling Point | 91 °C at 5 mmHg | [8] |

| Density | 1.06 g/cm³ | [8] |

Synthesis and Manufacturing Considerations

The synthesis of enantiomerically pure compounds like this compound requires stereoselective methods. While specific proprietary synthesis routes for this exact molecule are not publicly detailed, the general synthesis of related dialkyl glutarates typically involves the esterification of the corresponding dicarboxylic acid.

A common laboratory-scale method involves the reaction of glutaric acid or its anhydride with methanol, often in the presence of an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or a solid-phase catalyst like an ion-exchange resin.[9][10][11]

Generalized Esterification Protocol (for Dimethyl Glutarate):

-

Reaction Setup: Glutaric acid (or glutaric anhydride) is dissolved in an excess of anhydrous methanol.[9]

-

Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.[9]

-

Reaction: The mixture is heated under reflux for a specified period (e.g., 18 hours) to drive the reaction to completion.[9]

-

Workup: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then quenched with water.

-

Extraction: The aqueous phase is extracted multiple times with an organic solvent (e.g., dichloromethane).[9]

-

Purification: The combined organic phases are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The final product is purified by distillation under reduced pressure to yield the pure dimethyl glutarate.[9]

To produce the specific (S)-(+) enantiomer, the starting material must be (S)-2-methylglutaric acid, or a synthetic route employing asymmetric catalysis must be utilized.

Caption: Generalized synthesis pathway for this compound.

Applications in Research and Industry

Primary Role as a Research Chemical: The principal application of this compound is as a specialized chemical for research and development.[1] Its defined stereochemistry makes it an important chiral synthon for creating complex molecules with specific three-dimensional arrangements, which is critical in the development of pharmaceuticals and other bioactive compounds.

Broader Context: Applications of Dimethyl Glutarate (DMG): While the specific (S)-(+) enantiomer is used for high-precision synthesis, the broader class of dimethyl glutarate (DMG) and related dibasic esters has extensive industrial applications. Understanding these provides context for the compound's chemical family:

-

Solvents: DMG is recognized for its strong solvency, low vapor pressure, and favorable environmental, health, and safety profile.[12] It is used as a solvent in paints, coatings, inks, and industrial cleaning formulations.[6][12]

-

Cleaning Products: Due to its effectiveness and safety, it is an ingredient in household and industrial cleaning products and is recognized by the EPA as a safer chemical alternative.[12]

-

Chemical Intermediate: DMG serves as an intermediate in the production of a wide range of chemicals, including pharmaceuticals, agrochemicals, and polymers like polyamides and polyester resins.[6][13]

-

Plasticizers: It can be used as a plasticizer in polymers and resins to increase their flexibility.[13]

Analytical Characterization

For any high-purity chemical used in research, rigorous analytical characterization is essential to confirm its identity and purity. Standard techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of methyl and ester groups and the overall carbon skeleton.[14]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide fragmentation patterns that help confirm its structure.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, particularly the characteristic carbonyl (C=O) stretch of the ester groups.

-

Gas Chromatography (GC): GC is often used to determine the purity of the compound.[4]

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to strict safety protocols is paramount. The following guidelines are based on safety data for dimethyl glutarate and should be followed when handling this compound.

Hazard Identification:

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation.[15]

-

Eye Protection: Wear safety goggles with side-shields.[15]

-

Hand Protection: Wear protective gloves.[15]

-

Skin and Body Protection: Wear impervious clothing to prevent skin contact.[15]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[15]

Storage Recommendations:

-

Conditions: Store in a cool, dry, and well-ventilated area.[16] Keep containers tightly sealed.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][16]

-

Ignition Sources: Keep away from heat, sparks, and open flames. No smoking in storage areas.[16]

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[15]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15]

-

Ingestion: Rinse mouth. If large quantities are swallowed, seek immediate medical attention.[15][17]

Caption: Core safety workflow for handling and storage.

References

-

This compound | CAS 10171-92-3 . Pharmaffiliates. [Link]

-

Dimethyl Glutarate (ESS 160) . J R Hess Company, Inc. [Link]

-

This compound, min 97% (GC), 1 gram . Aladdin Scientific. [Link]

-

Dimethyl Glutarate Supplier | 1119-40-0 . Silver Fern Chemical. [Link]

-

(s)-(+)-2-methylglutaric acid dimethyl ester . LookChem. [Link]

-

Dimethyl glutarate . Occupational Safety and Health Administration (OSHA). [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Dimethyl Glutarate . PubChem, National Center for Biotechnology Information. [Link]

- A method of synthesis 2- methylglutaric acid dimethyl ester.

-

Preparation method of Dimethyl Glutarate and its application in organic synthesis . FAQ. [Link]

-

β,β-DIMETHYLGLUTARIC ACID . Organic Syntheses Procedure. [Link]

-

2,2-Dimethylglutaric acid . NIST WebBook. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C8H14O4 | CID 11052138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl Glutarate | 1119-40-0 [chemicalbook.com]

- 7. Dimethyl Glutarate | C7H12O4 | CID 14242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER, CasNo.10171-92-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 9. Dimethyl Glutarate synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Dimethyl glutarate: synthesis and oxidation reaction_Chemicalbook [chemicalbook.com]

- 12. jrhessco.com [jrhessco.com]

- 13. Dimethyl Glutarate Supplier | 1119-40-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 14. (S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER(10171-92-3) 1H NMR spectrum [chemicalbook.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to Dimethyl (S)-(+)-2-Methylglutarate for Researchers, Scientists, and Drug Development Professionals